![molecular formula C28H21NO4 B12540044 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 689263-71-6](/img/structure/B12540044.png)
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a perylene moiety attached via a butanoyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Perylene Derivative: Perylene is first functionalized to introduce a butanoyl group. This can be achieved through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrrolidine-2,5-dione: The perylene derivative is then coupled with pyrrolidine-2,5-dione. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroperylene derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Hydroperylene derivatives.
Substitution: Perylenebutanoyl carboxylic acid and pyrrolidine-2,5-dione.
科学研究应用
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the perylene moiety’s strong fluorescence.
Medicine: Explored for its potential in drug delivery systems, leveraging the pyrrolidine-2,5-dione core’s ability to form stable conjugates with bioactive molecules.
作用机制
The mechanism by which 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione exerts its effects is largely dependent on its application:
Fluorescent Probes: The perylene moiety absorbs light and re-emits it at a different wavelength, making it useful for imaging and detection.
Drug Delivery: The pyrrolidine-2,5-dione core can form stable conjugates with drugs, facilitating targeted delivery and controlled release.
相似化合物的比较
Similar Compounds
1-{[4-(Pyren-1-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a pyrene moiety instead of perylene.
1-{[4-(Anthracen-9-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Contains an anthracene moiety.
Uniqueness
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the perylene moiety, which imparts strong fluorescence and potential applications in organic electronics. The combination of the perylene and pyrrolidine-2,5-dione structures offers a versatile platform for various scientific and industrial applications.
属性
CAS 编号 |
689263-71-6 |
|---|---|
分子式 |
C28H21NO4 |
分子量 |
435.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-perylen-3-ylbutanoate |
InChI |
InChI=1S/C28H21NO4/c30-24-15-16-25(31)29(24)33-26(32)12-3-5-17-13-14-23-21-10-2-7-18-6-1-9-20(27(18)21)22-11-4-8-19(17)28(22)23/h1-2,4,6-11,13-14H,3,5,12,15-16H2 |
InChI 键 |
BLNPWNQHMQAQLB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


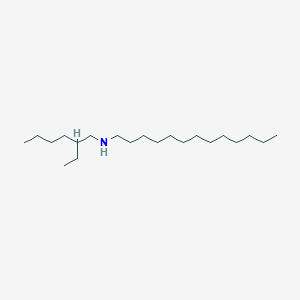
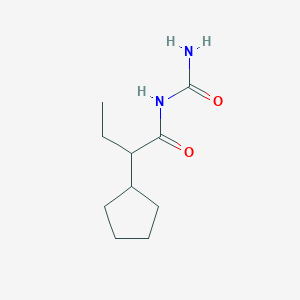

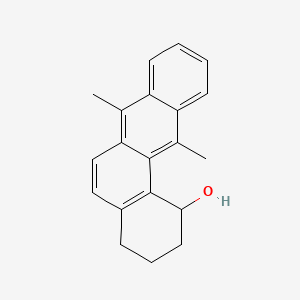
![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
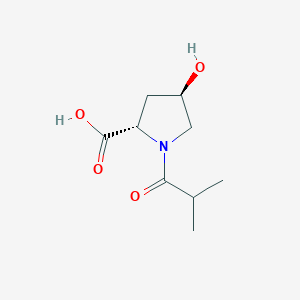
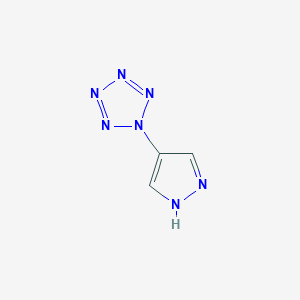

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
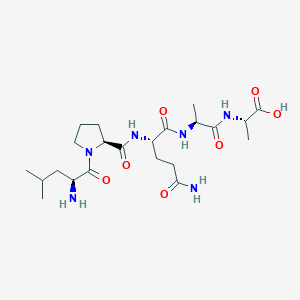
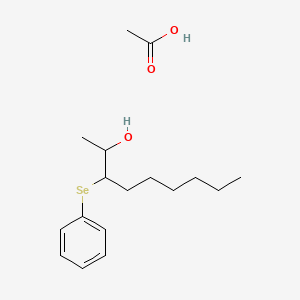
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
